5-chloro-2-cyclopropoxybenzoic acid
Description
Properties
CAS No. |
959749-03-2 |
|---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Williamson ether synthesis is the most widely reported method for introducing the cyclopropoxy group. This two-step approach involves:
-
Alkylation of methyl 5-chloro-2-hydroxybenzoate with cyclopropyl bromide.
-
Ester hydrolysis to yield the free carboxylic acid.
Step 1: Ether Formation
Methyl 5-chloro-2-hydroxybenzoate (1.0 equiv) is deprotonated using a strong base (e.g., K₂CO₃ or NaH) in anhydrous DMF at 60–80°C. Cyclopropyl bromide (1.2 equiv) is added dropwise, and the reaction is stirred for 12–24 hours. The intermediate methyl 5-chloro-2-cyclopropoxybenzoate is isolated via extraction (ethyl acetate/water) and purified by column chromatography (hexane/ethyl acetate, 4:1).
Step 2: Ester Hydrolysis
The ester is hydrolyzed using 6M HCl in refluxing THF (4–6 hours). Acidification precipitates the product, which is filtered and recrystallized from hexane to afford white crystals.
Optimized Parameters
| Parameter | Value/Detail |
|---|---|
| Base | Potassium carbonate (2.5 equiv) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 70°C |
| Reaction Time | 18 hours |
| Yield (Step 1) | 78–82% |
| Yield (Step 2) | 95–98% |
Mitsunobu Reaction: Alternative Etherification Strategy
Reaction Overview
The Mitsunobu reaction offers a complementary route for installing sterically demanding ethers. This one-pot method employs:
-
Cyclopropanol as the nucleophile.
-
Diethyl azodicarboxylate (DEAD) and triphenylphosphine as redox mediators.
Procedure
Methyl 5-chloro-2-hydroxybenzoate (1.0 equiv), cyclopropanol (1.5 equiv), DEAD (1.5 equiv), and triphenylphosphine (1.5 equiv) are combined in anhydrous THF at 0°C. The mixture is warmed to room temperature and stirred for 24 hours. After quenching with water, the product is extracted with dichloromethane, purified via silica gel chromatography, and hydrolyzed as described in Section 2.1.
Key Advantages
-
Avoids harsh basic conditions.
-
Suitable for thermally sensitive substrates.
Limitations
-
Higher cost due to stoichiometric DEAD and PPh₃.
-
Requires rigorous anhydrous conditions.
Performance Metrics
| Metric | Value |
|---|---|
| Yield (Ether) | 70–75% |
| Purity (Post-HPLC) | >97% |
Ullmann-Type Coupling: Transition Metal-Catalyzed Approach
Copper-Mediated Ether Synthesis
Recent advances employ copper catalysts to couple aryl halides with cyclopropanol derivatives. For example:
Reaction Setup
Methyl 5-chloro-2-iodobenzoate (1.0 equiv), cyclopropanol (2.0 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) are heated in toluene at 110°C for 48 hours. The product is isolated via filtration and hydrolyzed to the acid.
Outcomes
| Parameter | Result |
|---|---|
| Yield | 65–70% |
| Catalyst Loading | 10 mol% CuI |
| Temperature | 110°C |
Recrystallization and Purification
Crude this compound is purified via recrystallization from non-polar solvents. Hexane and hexane/ethyl acetate mixtures (9:1) are optimal, yielding needles with a melting point of 158–160°C . Purity is validated by HPLC (>98.5% area) and ¹H NMR (CDCl₃, δ 1.05–1.15 ppm for cyclopropane protons).
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a critical reaction for benzoic acid derivatives, particularly for converting esters to carboxylic acids. For 5-chloro-2-cyclopropoxybenzoic acid:
-
Acid-catalyzed hydrolysis : Reaction with concentrated sulfuric acid at elevated temperatures (e.g., reflux for 18–72 hours) could hydrolyze esters to the parent acid. This method is analogous to procedures used for 4-chloro-2,5-difluorobenzoic acid .
-
Base-catalyzed hydrolysis : Treatment with aqueous NaOH followed by acidification could also achieve this transformation, as demonstrated in benzoate ester hydrolysis .
| Reaction Type | Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Acid-catalyzed | H2SO4, ethanol, reflux (18–72 h) | 70–94% | |
| Base-catalyzed | NaOH, aqueous solution, room temp | 70–90% |
Esterification
Esterification of the carboxylic acid group is a common modification:
-
Alcohol-based esterification : Reaction with alcohols (e.g., ethanol, methanol) in the presence of sulfuric acid as a catalyst under reflux conditions. This method is widely used for benzoic acid derivatives, including 4-chloro-2,5-difluorobenzoic acid .
-
Thionyl chloride-mediated esterification : Conversion to the acid chloride intermediate followed by reaction with alcohols. This approach has been applied to related compounds like 4-chloro-2,5-difluorobenzoic acid .
Reduction and Oxidation
While direct oxidation/reduction of this compound is less documented, analogous reactions from similar compounds suggest:
-
Reduction : Potential hydrogenation of nitro groups (if present in intermediates) using Pd/C or other catalysts, as observed in the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid .
-
Oxidation : KMnO4 oxidation could theoretically convert benzylic alkanes to carboxylic acids, though this is more relevant to precursors rather than the target compound itself .
Substitution Reactions
The chlorine and cyclopropoxy substituents influence reactivity:
-
Electrophilic substitution : The cyclopropoxy group (electron-donating via resonance) may activate the aromatic ring for electrophilic substitution at positions adjacent to the chlorine.
-
Nucleophilic aromatic substitution : The chlorine’s electron-withdrawing effect could facilitate substitution at the para position, though steric hindrance from the cyclopropoxy group may complicate reactions.
Structural Comparisons and Reactivity
A comparison with related benzoic acid derivatives highlights reactivity trends:
| Compound | Key Substituents | Reactivity Features |
|---|---|---|
| This compound | Cl (5), cyclopropoxy (2) | Steric hindrance from cyclopropoxy; EWG (Cl) |
| 4-Chloro-2,5-difluorobenzoic acid | Cl (4), F (2,5) | High electron-withdrawing effects |
| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | Cl (3), F (2,4), OH (5) | Hydroxyl group enables nitration/esterification |
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Therapeutic Agents
5-Chloro-2-cyclopropoxybenzoic acid is primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a crucial role in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used in the treatment of type 2 diabetes. These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The compound's structural features contribute to the efficacy and selectivity of these drugs.
1.2 Case Study: Dapagliflozin
Dapagliflozin, an SGLT2 inhibitor, is synthesized using intermediates that include this compound. Research indicates that modifications to the benzoic acid structure can enhance pharmacological properties such as potency and bioavailability. For instance, studies have shown that cyclopropyl substitutions can improve metabolic stability and reduce off-target effects, making these compounds more effective for clinical use .
Agricultural Applications
2.1 Herbicide Development
The compound has potential applications in agricultural chemistry, particularly as a herbicide. Its structural characteristics allow it to interact with specific biochemical pathways in plants, inhibiting growth or causing selective toxicity to undesirable species while being less harmful to crops.
2.2 Case Study: Herbicidal Efficacy
Research has demonstrated that derivatives of this compound exhibit significant herbicidal activity against various weed species. In controlled studies, formulations containing this compound showed effective weed suppression without adversely affecting crop yield. The mechanism involves interference with plant hormone signaling pathways, leading to stunted growth and eventual plant death .
Synthesis and Industrial Scale-Up
3.1 Synthetic Routes
The synthesis of this compound typically involves several steps, including chlorination, cyclopropanation, and carboxylation processes. A notable method includes the use of readily available starting materials to produce high yields efficiently.
3.2 Industrial Application
Recent advancements have focused on scaling up the production of this compound for industrial applications. A process developed for synthesizing related benzoic acids has demonstrated scalability with a total yield exceeding 24% when applied in large-scale operations . This efficiency is critical for meeting market demands in both pharmaceutical and agricultural sectors.
Comparative Analysis of Applications
| Application Area | Compound Role | Key Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for SGLT2 inhibitors | Enhanced efficacy and selectivity |
| Agricultural Chemistry | Potential herbicide | Effective weed control with minimal crop impact |
Mechanism of Action
The mechanism of action of 5-chloro-2-cyclopropoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropoxy group can enhance the compound’s binding affinity to certain molecular targets, while the chlorine atom can influence its reactivity and stability.
Comparison with Similar Compounds
Key Observations :
- Cyclopropoxy vs.
- Halogen Variations : Replacing Cl with Br at position 5 (as in 5-bromo-2-chlorobenzoic acid) increases molecular weight (235.46 g/mol) and may improve leaving-group ability in nucleophilic substitutions .
- Functional Group Diversity: The Boc-amino variant introduces a polar, protected amine group, significantly altering solubility and enabling peptide coupling reactions .
Physicochemical and Reactivity Comparisons
- Solubility :
- Reactivity: The cyclopropoxy group’s electron-withdrawing nature could activate the benzoic acid moiety for electrophilic substitutions, whereas Boc-amino groups enable selective deprotection for further functionalization . Bromine at position 5 (as in 5-bromo-2-chlorobenzoic acid) enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile synthetic intermediate .
Research Findings and Limitations
- Cyclopropoxy vs.
Biological Activity
5-Chloro-2-cyclopropoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, receptor interactions, and other pharmacological effects based on recent research findings.
Chemical Structure
This compound features a benzoic acid structure with a chlorine substituent and a cyclopropoxy group. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds structurally related to this compound have shown significant inhibitory effects on human cancer cell lines such as MCF-7 and A549. Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil, indicating strong antiproliferative activity .
- Mechanism of Action : The mechanism behind the anticancer efficacy often involves the induction of apoptosis in cancer cells. For example, one study demonstrated that certain benzoic acid derivatives increased caspase-3 levels, leading to enhanced apoptosis rates in treated cells .
Receptor Interactions
This compound has been investigated for its interaction with various receptors:
- Serotonin Receptors : Compounds within this chemical class have shown selective affinity for serotonin 4 (5-HT4) receptors, which are implicated in gastrointestinal motility and may have therapeutic applications in digestive disorders .
- Farnesoid X Receptor (FXR) : Some studies suggest that related compounds can activate FXR, a nuclear hormone receptor involved in cholesterol metabolism and bile acid regulation. Activation of FXR has been linked to both pro- and anti-atherosclerotic effects, making it a target for cardiovascular therapies .
Antimicrobial Activity
Emerging research indicates that this compound may possess antimicrobial properties:
- Inhibition of Pathogen Growth : Short-chain carboxylic acids (SCCAs), which include benzoic acid derivatives, have demonstrated antimicrobial effects against pathogens like Salmonella enterica. The effectiveness of these compounds often varies with environmental pH and structural characteristics, suggesting that modifications to the cyclopropoxy group could enhance their antimicrobial potency .
Case Study 1: Antiproliferative Activity
A recent study evaluated the antiproliferative activity of several benzoic acid derivatives, including those similar to this compound. The results indicated that specific modifications to the benzoic acid structure significantly enhanced cytotoxicity against various cancer cell lines. For instance, compounds with halogen substitutions exhibited lower IC50 values, indicating higher potency .
Case Study 2: Receptor Binding Affinity
Another investigation focused on the binding affinity of various benzoic acid derivatives to serotonin receptors. The study found that certain structural modifications led to increased selectivity for the 5-HT4 receptor over other serotonin receptors. This selectivity is crucial for developing targeted therapies for gastrointestinal disorders .
Q & A
Q. What are the recommended synthetic routes for 5-chloro-2-cyclopropoxybenzoic acid, and how can regioselectivity be ensured?
The synthesis typically involves nucleophilic substitution or cyclopropoxylation. For example, a microwave-assisted method (adapted from similar benzoic acid derivatives) can enhance reaction efficiency and regioselectivity. Key steps include:
- Step 1: React 5-chloro-2-hydroxybenzoic acid with a cyclopropoxy group donor (e.g., cyclopropyl bromide) under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2: Optimize reaction time and temperature (e.g., 80–100°C for 6–12 hours) to minimize byproducts.
- Validation: Monitor progress via TLC or HPLC. Microwave-assisted protocols (as seen in nitroanthranilic acid syntheses) may improve yield and reduce side reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
A combination of spectroscopic and chromatographic methods is critical:
- NMR (¹H/¹³C): Assign peaks for the cyclopropoxy group (e.g., δ 0.5–1.5 ppm for cyclopropane protons) and confirm substitution patterns.
- IR Spectroscopy: Identify characteristic carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches. Compare with NIST reference data for related chlorobenzoic acids .
- Mass Spectrometry (GC/MS or LC-MS): Use high-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How should solubility and storage conditions be optimized for this compound?
- Solubility: Test in polar aprotic solvents (e.g., DMSO, DMF) for biological assays or ethanol/water mixtures for synthetic work. Pre-saturate solvents to avoid recrystallization during experiments.
- Storage: Store at –20°C under argon to prevent hydrolysis of the cyclopropoxy group. Use amber vials to limit photodegradation, as recommended for sulfonamide benzoic acid derivatives .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side reactions?
Employ Design of Experiments (DOE) to optimize parameters:
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling reactions (if applicable).
- Solvent Effects: Compare DMF, THF, and acetonitrile for cyclopropoxylation efficiency.
- Microwave Assistance: Adapt protocols from nitroanthranilic acid syntheses to enhance reaction kinetics and selectivity .
- Purification: Use preparative HPLC with a C18 column and isocratic elution (e.g., 70:30 methanol/water) to isolate the product from chlorinated byproducts.
Q. What computational approaches are suitable for predicting the reactivity or pharmacokinetic properties of this compound?
- DFT Calculations: Model the electronic effects of the cyclopropoxy group on the benzoic acid core to predict sites of electrophilic/nucleophilic reactivity.
- Molecular Docking: Screen against target proteins (e.g., cyclooxygenase enzymes) using software like AutoDock Vina. Validate with experimental IC₅₀ values from in vitro assays.
- ADMET Prediction: Use tools like SwissADME to estimate solubility, permeability, and metabolic stability based on structural analogs .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Meta-Analysis: Systematically review literature on chlorobenzoic acid derivatives (e.g., 5-fluoro-2-hydroxybenzoic acid) to identify trends in bioactivity.
- Dose-Response Studies: Perform orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity.
- Control Experiments: Include reference compounds (e.g., salicylic acid derivatives) to benchmark activity and validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
